3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(diethylamino)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3,4-Dichloro-N-[4-(diethylamino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,4-Dichloro-N-[4-(diethylamino)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3,4-Dichloro-N-[4-(diethylamino)phenyl]benzamide can be compared with other similar compounds such as:
3,4-Dichloro-N-phenylbenzamide: Lacks the diethylamino group, resulting in different chemical and biological properties.
4-(Diethylamino)-N-phenylbenzamide: Lacks the dichloro substitution, leading to variations in reactivity and applications.
3,4-Dichloro-N-[4-(dimethylamino)phenyl]benzamide:
Properties
Molecular Formula |
C17H18Cl2N2O |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)14-8-6-13(7-9-14)20-17(22)12-5-10-15(18)16(19)11-12/h5-11H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
HPUKTKKGLYHEOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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